6-Aminoheptan-1-ol
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Overview
Description
6-Aminoheptan-1-ol is an organic compound with the molecular formula C7H17NO. It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a heptane backbone.
Synthetic Routes and Reaction Conditions:
Alcohol Amination: One common method for synthesizing this compound involves the homogeneously catalyzed amination of heptanol with ammonia.
Hydrogenation of Nitriles: Another method involves the hydrogenation of 6-cyanoheptan-1-ol.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of catalyst and reaction conditions is crucial to ensure high purity and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming 6-aminoheptanal.
Reduction: The compound can be reduced to form 6-aminoheptane, typically using hydrogen gas and a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: 6-Aminoheptanal.
Reduction: 6-Aminoheptane.
Substitution: Various substituted heptanols depending on the reagent used.
Biochemical Analysis
Biochemical Properties
It is known that 6-Amino-1-heptanol can undergo cyclization over copper supported on γ-alumina and magnesia to form hexahydro-1H-azepine . It may also be used along with glutaric acid to generate poly(ester amide)s with excellent film- and fiber-forming properties .
Molecular Mechanism
It is known that it can undergo cyclization over copper supported on γ-alumina and magnesia to form hexahydro-1H-azepine .
Temporal Effects in Laboratory Settings
It is known that 6-Amino-1-hexanol, a similar compound, can undergo cyclization over copper supported on γ-alumina and magnesia to form hexahydro-1H-azepine .
Metabolic Pathways
It is known that 6-Amino-1-hexanol, a similar compound, can undergo cyclization over copper supported on γ-alumina and magnesia to form hexahydro-1H-azepine .
Scientific Research Applications
6-Aminoheptan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Aminoheptan-1-ol depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The amino group allows it to form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions .
Comparison with Similar Compounds
6-Aminohexan-1-ol: Similar structure but with one less carbon atom.
6-Aminoheptanoic acid: Contains a carboxyl group instead of a hydroxyl group.
Heptan-1-ol: Lacks the amino group, only has a hydroxyl group.
Uniqueness: 6-Aminoheptan-1-ol is unique due to the presence of both an amino and a hydroxyl group on a heptane backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
6-aminoheptan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(8)5-3-2-4-6-9/h7,9H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEBREFRBIOYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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